

Physical and chemical properties of chlorodifluoromethyl phenyl ketone

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Compound of Interest

Compound Name:	2-Chloro-2,2-difluoroacetophenone
Cat. No.:	B1203941

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An In-depth Technical Guide on Chlorodifluoromethyl Phenyl Ketone

Aimed at Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the physical and chemical properties of chlorodifluoromethyl phenyl ketone. Designed for professionals in the fields of research, science, and drug development, this document provides not only essential data but also insights into the compound's behavior and applications, grounded in established scientific principles.

Introduction: The Strategic Role of Fluorinated Ketones

The strategic incorporation of fluorine into organic molecules is a well-established method for modifying their physicochemical and biological properties.^{[1][2][3]} This has led to the extensive use of fluorinated compounds across pharmaceuticals, agrochemicals, and material science.^[4] Chlorodifluoromethyl phenyl ketone, also known as **2-chloro-2,2-difluoroacetophenone**, is a significant synthetic intermediate within this class of molecules. The presence of the chlorodifluoromethyl group imparts unique electronic and steric characteristics, making it a versatile building block for creating more complex fluorinated structures. A deep understanding of its fundamental properties is critical for its effective use in research and development.

Physicochemical Properties: A Quantitative Analysis

A compound's physical properties are fundamental to its practical application, dictating its behavior in various solvents, its physical state at different temperatures, and its response to analytical methods.

Core Molecular and Structural Data

The primary characteristics of chlorodifluoromethyl phenyl ketone are detailed below.

Property	Value	Source(s)
Chemical Name	2-Chloro-2,2-difluoro-1-phenylethanone	[5]
Synonyms	Chlorodifluoromethyl phenyl ketone, α -Chloro- α,α -difluoroacetophenone	
CAS Number	384-67-8	[5][6][7]
Molecular Formula	C8H5ClF2O	[5][6]
Molecular Weight	190.57 g/mol	[5][6]
Boiling Point	94-96 °C at 35 mmHg	
Density	1.293 g/mL at 25 °C	
Refractive Index	n20/D 1.497	
SMILES	C1=CC=C(C=C1)C(=O)C(F)(F)Cl	[5]
InChI	1S/C8H5ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H	[5]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will primarily feature signals from the aromatic protons of the phenyl group. The electron-withdrawing effects of the adjacent carbonyl and chlorodifluoromethyl groups will influence their chemical shifts and coupling patterns.
 - ^{19}F NMR: The fluorine NMR is a key diagnostic tool and is expected to display a singlet corresponding to the two equivalent fluorine atoms, with a chemical shift characteristic of the $-\text{CF}_2\text{Cl}$ moiety.
 - ^{13}C NMR: The carbon NMR will show distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbon of the chlorodifluoromethyl group. The carbon atom bonded to the fluorine atoms will exhibit characteristic C-F coupling.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretching vibration, typically found between $1690\text{-}1715\text{ cm}^{-1}$. Other significant peaks will correspond to C-F stretching and aromatic C-H and C=C vibrations.
- Mass Spectrometry (MS): Mass spectrometry will reveal the molecular ion peak (M^+) and distinct fragmentation patterns. The presence of chlorine will be confirmed by the isotopic pattern of the molecular ion and any chlorine-containing fragments (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).

Chemical Behavior and Reactivity

The chemical reactivity of chlorodifluoromethyl phenyl ketone is primarily governed by the electronic interplay between the phenyl ring, the carbonyl group, and the adjacent chlorodifluoromethyl group.

Enhanced Electrophilicity of the Carbonyl Group

The strong electron-withdrawing nature of the chlorodifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon.^{[1][2]} This makes the ketone highly susceptible to

nucleophilic attack.[1][2]

Diagram: Nucleophilic Addition to Chlorodifluoromethyl Phenyl Ketone

Caption: Nucleophilic attack at the electrophilic carbonyl carbon.

Reactions at the Chlorodifluoromethyl Moiety

The C-Cl bond within the chlorodifluoromethyl group can also serve as a reactive site. Under specific reaction conditions, the chlorine atom can be displaced by various nucleophiles, or the group can engage in radical reactions.

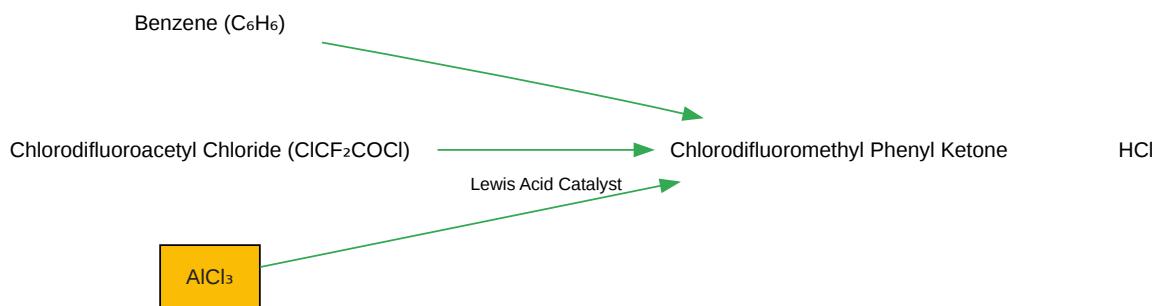
Synthesis and Experimental Procedures

The synthesis of chlorodifluoromethyl phenyl ketone can be accomplished through several established methods. A prevalent strategy involves the reaction of a phenyl-based precursor with a suitable chlorodifluoromethylating agent.

General Synthetic Strategy

A common and effective synthetic route is the Friedel-Crafts acylation of benzene using chlorodifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3).

Diagram: Synthesis of Chlorodifluoromethyl Phenyl Ketone



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Caption: Friedel-Crafts acylation for the synthesis of the target ketone.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Disclaimer: This protocol is a generalized procedure and must be adapted and optimized according to laboratory safety protocols and specific experimental objectives. All procedures should be performed in a well-ventilated fume hood.

Materials:

- Anhydrous benzene
- Chlorodifluoroacetyl chloride
- Anhydrous aluminum chloride
- Anhydrous dichloromethane
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the resulting suspension in an ice bath.
- Addition of Reactants: Slowly introduce chlorodifluoroacetyl chloride to the stirred suspension. Subsequently, add benzene dropwise using an addition funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
- Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Quenching: Carefully quench the reaction by slowly pouring the mixture over a slurry of crushed ice and 1 M hydrochloric acid.
- Workup: Transfer the quenched mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Drug Development

The distinct properties of the chlorodifluoromethyl group make this ketone a valuable precursor in medicinal chemistry. Its incorporation into a molecular scaffold can improve metabolic stability, lipophilicity, and binding affinity to biological targets.^[8] It serves as a starting material for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic value.^{[1][2]}

Safety and Handling

Chlorodifluoromethyl phenyl ketone should be handled with appropriate caution. As with many halogenated organic compounds, it is likely to be an irritant to the skin, eyes, and respiratory system. The use of personal protective equipment (PPE), including safety goggles, gloves, and

a lab coat, is mandatory. All handling should take place in a well-ventilated chemical fume hood. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Conclusion

Chlorodifluoromethyl phenyl ketone is a versatile and important building block in modern organic synthesis. Its unique physicochemical properties, conferred by the chlorodifluoromethyl moiety, present significant opportunities for the creation of novel molecules in the pharmaceutical and agrochemical sectors. A comprehensive understanding of its synthesis, reactivity, and safe handling is essential for its successful and responsible application in research and development.

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